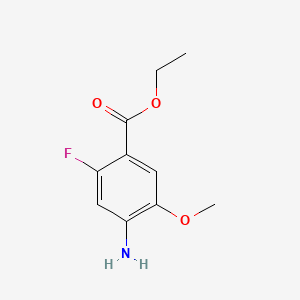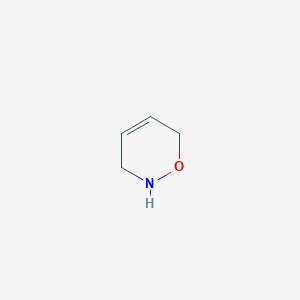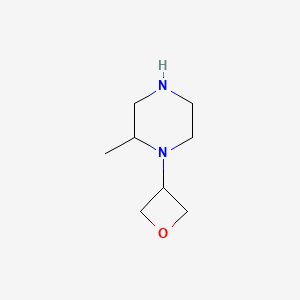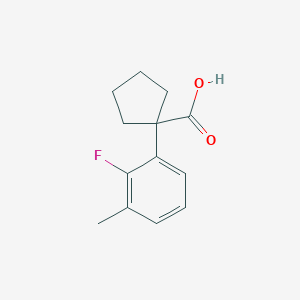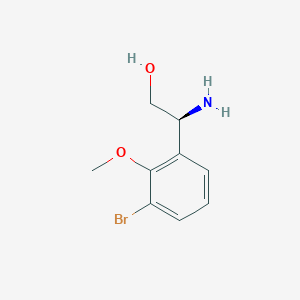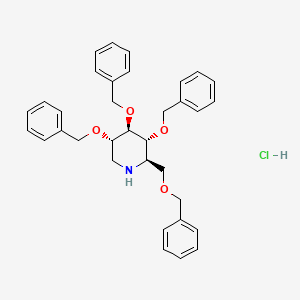
2,3,4,6-Tetra-O-benzyl-1-deoxynojirimycin Hydrochloric Acid Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,4,6-Tetra-O-benzyl-1-deoxynojirimycin Hydrochloric Acid Salt is a synthetic derivative of 1-deoxynojirimycin, a well-known imino sugar. This compound has garnered significant interest due to its potent inhibitory effects on various enzymes, particularly glycosidases and glycosyltransferases . It is widely used in biomedical research and pharmaceutical development.
準備方法
The synthesis of 2,3,4,6-Tetra-O-benzyl-1-deoxynojirimycin Hydrochloric Acid Salt typically involves multiple steps. One common method starts with the commercially available 2,3,4,6-tetra-O-benzyl-D-glucopyranose. This compound undergoes a series of reactions, including thioacetalisation, C-5 oxidation, and transacetalisation with methanol, to yield the desired product . Industrial production methods often involve large-scale synthesis techniques to ensure high yield and purity .
化学反応の分析
2,3,4,6-Tetra-O-benzyl-1-deoxynojirimycin Hydrochloric Acid Salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds with altered properties.
Substitution: Common reagents like N-bromosuccinimide (NBS) are used in substitution reactions to introduce new functional groups. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
2,3,4,6-Tetra-O-benzyl-1-deoxynojirimycin Hydrochloric Acid Salt has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2,3,4,6-Tetra-O-benzyl-1-deoxynojirimycin Hydrochloric Acid Salt involves its interaction with specific enzymes. By mimicking the structure of natural substrates, it binds to the active sites of glycosidases and glycosyltransferases, inhibiting their activity . This inhibition can disrupt various biological pathways, making it a valuable tool for research and therapeutic applications.
類似化合物との比較
2,3,4,6-Tetra-O-benzyl-1-deoxynojirimycin Hydrochloric Acid Salt is unique due to its specific structure and potent enzyme inhibitory properties. Similar compounds include:
1-deoxynojirimycin: The parent compound, known for its glycosidase inhibitory effects.
2,3,4,6-Tetra-O-benzyl-D-gluconic acid-δ-lactone: Another derivative used in similar research applications.
1,2,3,4-Tetra-O-acetyl-β-D-glucopyranose: A related compound used in glycosylation reactions.
These compounds share similar structural features but differ in their specific functional groups and biological activities.
特性
分子式 |
C34H38ClNO4 |
|---|---|
分子量 |
560.1 g/mol |
IUPAC名 |
(2R,3R,4R,5S)-3,4,5-tris(phenylmethoxy)-2-(phenylmethoxymethyl)piperidine;hydrochloride |
InChI |
InChI=1S/C34H37NO4.ClH/c1-5-13-27(14-6-1)22-36-26-31-33(38-24-29-17-9-3-10-18-29)34(39-25-30-19-11-4-12-20-30)32(21-35-31)37-23-28-15-7-2-8-16-28;/h1-20,31-35H,21-26H2;1H/t31-,32+,33-,34-;/m1./s1 |
InChIキー |
QZCKTSVMJCTRAZ-HWVFYUPGSA-N |
異性体SMILES |
C1[C@@H]([C@H]([C@@H]([C@H](N1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5.Cl |
正規SMILES |
C1C(C(C(C(N1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


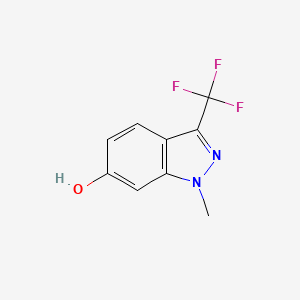
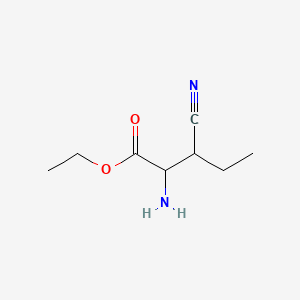

![2-[5-(2-ethylphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13481525.png)

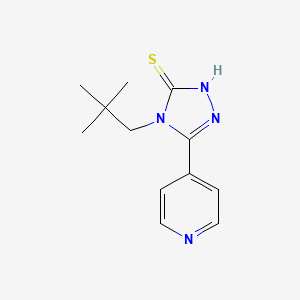
![6-Methoxy-7-[(oxiran-2-yl)methoxy]isoquinoline](/img/structure/B13481554.png)
![{5-Azaspiro[2.3]hexan-1-yl}methanol](/img/structure/B13481555.png)

